

Introduction: The Significance of Thiazole-Containing Scaffolds

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Compound of Interest

Compound Name: *[2-(4-Bromobenzyl)thiazol-4-yl]acetic acid*

Cat. No.: B1438245

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The thiazole ring is a cornerstone pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer compounds.[2][3][4] The acetic acid moiety appended to the thiazole ring often enhances solubility and provides a critical point for interaction with biological targets.[2] Furthermore, the incorporation of a 4-bromobenzyl group is a strategic choice, as halogen substitutions, particularly bromine, have been shown to enhance the biological activity of therapeutic candidates.[2] This guide focuses on the synthesis, characterization, and potential utility of [2-(4-Bromobenzyl)thiazol-4-yl]acetic acid, a molecule that synergistically combines these key structural features.

Physicochemical and Structural Properties

While specific experimental data for [2-(4-Bromobenzyl)thiazol-4-yl]acetic acid is not readily available in the public domain, we can infer its key properties based on its structure and data from closely related analogs such as its chloro-substituted counterparts.

Structural Information

Property	Value	Source
IUPAC Name	2-(2-(4-bromobenzyl)thiazol-4-yl)acetic acid	N/A
Molecular Formula	C ₁₂ H ₁₀ BrNO ₂ S	Calculated
Molecular Weight	312.19 g/mol	Calculated
Canonical SMILES	<chem>C1=CC(=CC=C1CS2=NC(=CS2)CC(=O)O)Br</chem>	N/A

Predicted Physicochemical Properties

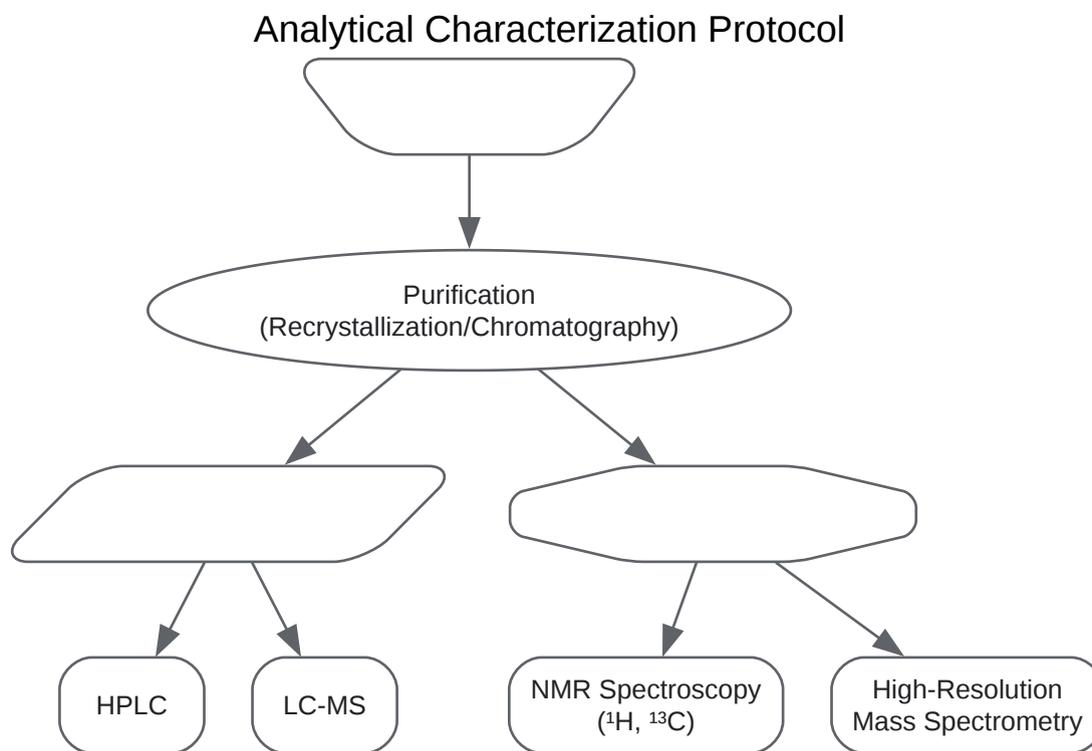
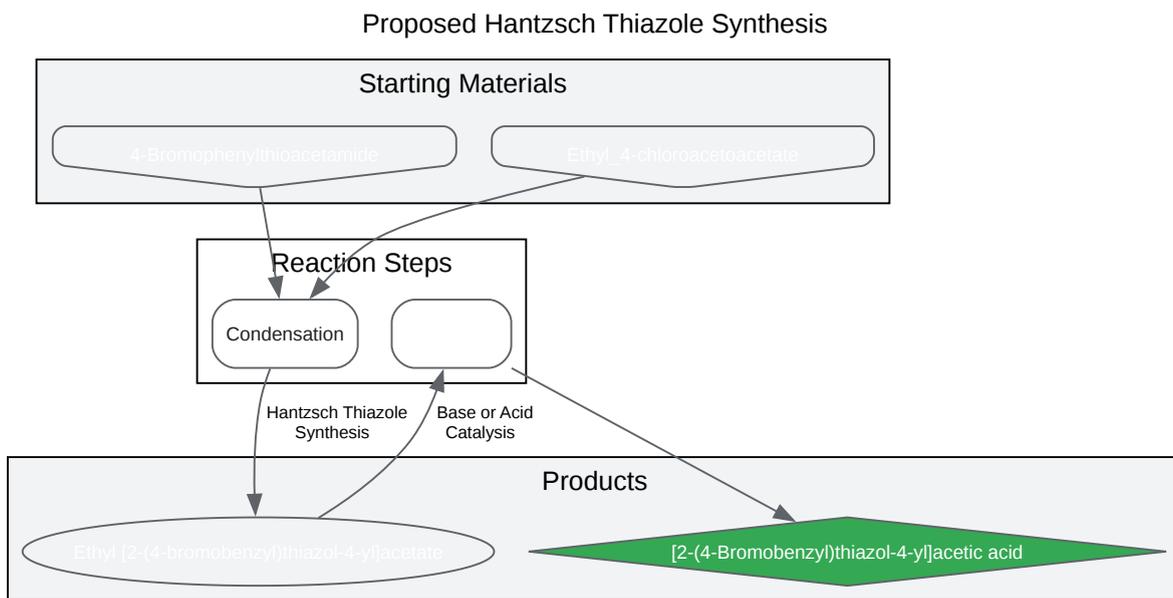
The properties listed below are extrapolated from similar compounds and general chemical principles. The presence of the carboxylic acid group suggests some aqueous solubility, which would be pH-dependent. The bromophenyl and thiazole moieties contribute to its lipophilicity.

Property	Predicted Value	Rationale/Comparison
Melting Point	120-140 °C	Similar aromatic carboxylic acids, like 2-(4-Bromophenyl)acetic acid (m.p. 110-118 °C), provide a baseline.[5] The larger, more rigid thiazole structure would likely increase the melting point.
pKa	3.5 - 4.5	Typical for a carboxylic acid adjacent to an aromatic system.
Solubility	Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol.	The carboxylic acid group enhances water solubility, while the aromatic rings favor organic solvents.
Appearance	White to off-white crystalline powder.	Common appearance for similar organic acids.[5][6]

Proposed Synthesis and Mechanistic Insights

The most established and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis.^[2] This methodology provides a reliable pathway to [2-(4-Bromobenzyl)thiazol-4-yl]acetic acid.

Synthetic Workflow Diagram



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Sources

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com